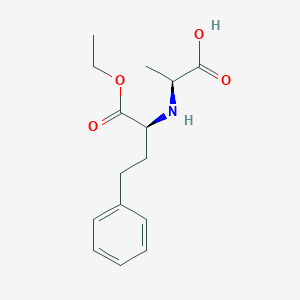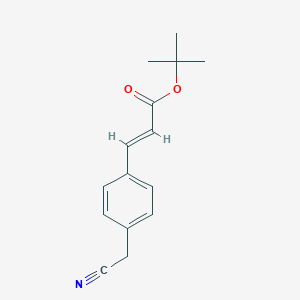
5-Acetyl-4-hydroxythiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound with the chemical formula C8H6N2O2S. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas.
Aplicaciones Científicas De Investigación
5-Acetyl-4-hydroxythiophene-3-carbonitrile has potential applications in various scientific research areas. One of the most significant applications is in the field of organic electronics. This compound has been reported to have excellent electron-transporting properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors (OFETs). Additionally, this compound has been found to exhibit good solubility in common organic solvents, which makes it suitable for use in solution-processed electronic devices.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is not well-understood. However, it has been reported to have potential applications as a photosensitizer in photodynamic therapy (PDT). In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) upon exposure to light. These ROS then cause cell death in cancer cells. 5-Acetyl-4-hydroxythiophene-3-carbonitrile has been reported to have good phototoxicity against cancer cells, making it a potential candidate for use as a photosensitizer in PDT.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Acetyl-4-hydroxythiophene-3-carbonitrile are not well-understood. However, it has been reported to exhibit good biocompatibility with living cells, which makes it suitable for use in biomedical applications. Additionally, this compound has been found to have good stability under physiological conditions, which is an important factor for its potential use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Acetyl-4-hydroxythiophene-3-carbonitrile is its excellent solubility in common organic solvents. This makes it easy to handle and process in lab experiments. Additionally, this compound has been found to exhibit good stability under various conditions, which makes it suitable for use in a wide range of experiments. However, one of the limitations of this compound is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 5-Acetyl-4-hydroxythiophene-3-carbonitrile. One of the most significant directions is to explore its potential applications in organic electronics. This compound has been found to have excellent electron-transporting properties, which makes it a potential candidate for use in various electronic devices. Additionally, more research is needed to understand the mechanism of action of this compound, especially in the context of its potential use as a photosensitizer in PDT. Finally, more studies are needed to explore the potential biomedical applications of this compound, such as in drug delivery or tissue engineering.
Conclusion:
In conclusion, 5-Acetyl-4-hydroxythiophene-3-carbonitrile is an organic compound that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research areas. This compound has excellent electron-transporting properties, good solubility in organic solvents, and good stability under various conditions. Additionally, it has potential applications in organic electronics, photodynamic therapy, and biomedical applications. Further research is needed to explore its potential applications and to understand its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Acetyl-4-hydroxythiophene-3-carbonitrile can be achieved through several methods. One of the most common methods is the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and potassium cyanide. This reaction leads to the formation of 5-Acetyl-4-hydroxythiophene-3-carbonitrile with a yield of around 70-80%. Another method involves the reaction of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride and sodium cyanide in the presence of a catalyst such as copper(II) sulfate. This method has been reported to have a higher yield of around 85-90%.
Propiedades
Número CAS |
104992-13-4 |
|---|---|
Nombre del producto |
5-Acetyl-4-hydroxythiophene-3-carbonitrile |
Fórmula molecular |
C7H5NO2S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
5-acetyl-4-hydroxythiophene-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2S/c1-4(9)7-6(10)5(2-8)3-11-7/h3,10H,1H3 |
Clave InChI |
GJIDSOAVIVXSMC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CS1)C#N)O |
SMILES canónico |
CC(=O)C1=C(C(=CS1)C#N)O |
Sinónimos |
3-Thiophenecarbonitrile, 5-acetyl-4-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)


